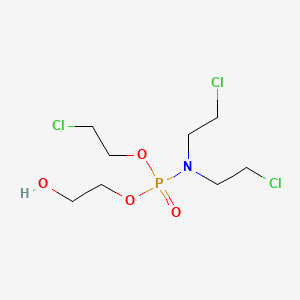
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is a chemical compound with the molecular formula C8H17Cl3NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both chloroethyl and hydroxyethyl groups attached to a phosphoramidate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate typically involves the reaction of 2-chloroethylamine with 2-chloroethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Products: N-substituted phosphoramidates.
Oxidation Products: Aldehydes, acids, and phosphoric acid derivatives.
Hydrolysis Products: Phosphoric acid and corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use in chemotherapy as a nitrogen mustard agent.
2-Chloroethylamine hydrochloride: Used as an intermediate in organic synthesis.
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard compound with similar applications in medicine.
Uniqueness
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is unique due to its combination of chloroethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
78218-71-0 |
|---|---|
Molekularformel |
C8H17Cl3NO4P |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChI-Schlüssel |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



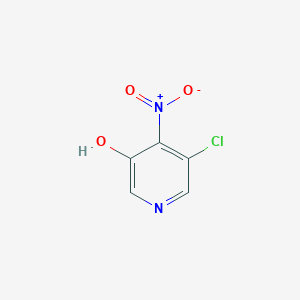

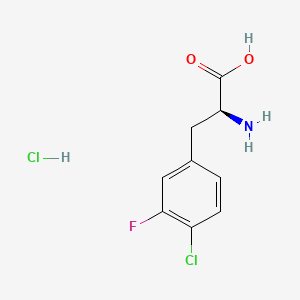


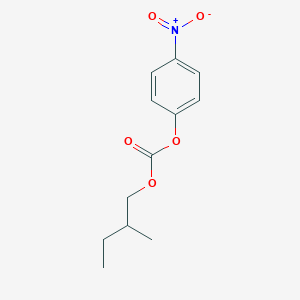


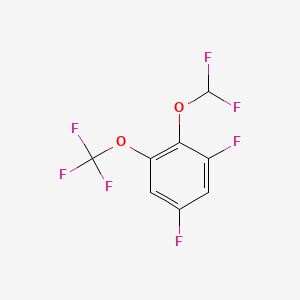
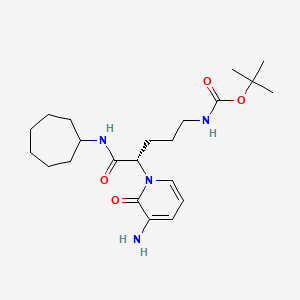
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)


